REACTION_CXSMILES
|
[CH3:1][Si:2]([N-:5][Si](C)(C)C)([CH3:4])[CH3:3].[Li+].[P:11]([Cl:14])([Cl:13])[Cl:12].S(Cl)(Cl)(=O)=O>C(OCC)C>[Cl:12][P:11]([Cl:14])([Cl:13])=[N:5][Si:2]([CH3:4])([CH3:3])[CH3:1] |f:0.1|
|
Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring to a flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a further 5-10 minutes
|
Duration
|
7.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
before removing the ice water bath
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was then cooled again in an ice/water bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
before removing the ice/water bath
|
Type
|
STIRRING
|
Details
|
stirring at ambient for a further 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The product was isolated in pure form via vacuum distillation
|
Reaction Time |
1.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
ClP(=N[Si](C)(C)C)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |